Acetylhomoserine

Beschreibung

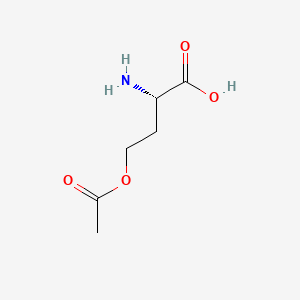

Acetylhomoserine has been reported in Vitis vinifera and Saccharomyces cerevisiae with data available.

Eigenschaften

IUPAC Name |

4-acetyloxy-2-aminobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(8)11-3-2-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXZBWSIAGGPCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Acetylhomoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7540-67-2 |

Source

|

| Record name | Acetylhomoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 °C |

Source

|

| Record name | Acetylhomoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the role of Acetylhomoserine in methionine biosynthesis?

An In-Depth Technical Guide to the Role of O-Acetylhomoserine in Methionine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, an essential sulfur-containing amino acid, is fundamental to cellular life, serving as a proteinogenic building block and the precursor to S-adenosylmethionine (SAM), the universal methyl donor. While mammals must acquire methionine from their diet, many bacteria, fungi, and plants synthesize it de novo. The biosynthetic pathways are diverse, but a prominent and highly efficient route, particularly in many microbial species, proceeds via the direct sulfhydrylation of an activated homoserine derivative. This guide provides a detailed examination of O-acetylhomoserine (OAH), the central intermediate in this pathway. We will dissect the enzymatic synthesis of OAH by Homoserine O-acetyltransferase (HTA) and its subsequent conversion to homocysteine by O-acetylhomoserine sulfhydrylase (OAHS), exploring the structural biology, catalytic mechanisms, and regulatory logic that govern this critical metabolic node. Furthermore, we will discuss the pathway's significance as a validated target for antimicrobial drug development and its exploitation in metabolic engineering for the industrial production of valuable chemicals.

Introduction: Charting the Pathways to Methionine

The biosynthesis of methionine originates from aspartate, which is converted through several steps to L-homoserine. At this juncture, metabolic pathways diverge. To facilitate the nucleophilic attack by a sulfur donor, the hydroxyl group of homoserine must be activated by conversion into a better leaving group. Nature has evolved several strategies to achieve this activation:

-

Phosphorylation: In plants and some bacteria, homoserine is phosphorylated to create O-phosphohomoserine (OPH). This intermediate enters the transsulfuration pathway , where it reacts with cysteine to form cystathionine, which is subsequently cleaved to yield homocysteine.[1][2]

-

Succinylation: In enteric bacteria like Escherichia coli, homoserine is succinylated using succinyl-CoA to form O-succinylhomoserine (OSH).[2][3]

-

Acetylation: In many other bacteria and fungi, homoserine is acetylated using acetyl-CoA to form O-acetylhomoserine (OAH) .[3][4] This intermediate is the focal point of this guide and a key substrate for the direct sulfhydrylation pathway .

The direct sulfhydrylation pathway, utilizing OAH, represents a more direct route for sulfur incorporation compared to the multi-step transsulfuration pathway. Understanding the nuances of OAH metabolism is therefore critical for fields ranging from microbiology to synthetic biology.

The Genesis of a Key Intermediate: O-Acetylhomoserine Synthesis

The committed step in this branch of methionine biosynthesis is the acetylation of L-homoserine. This reaction is catalyzed by the enzyme Homoserine O-acetyltransferase (HTA), also referred to as homoserine transacetylase.

The HTA-Catalyzed Reaction

HTA (EC 2.3.1.31) facilitates the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the terminal hydroxyl group of L-homoserine, producing O-acetyl-L-homoserine and free coenzyme A.[5]

Reaction: L-homoserine + Acetyl-CoA ⇌ O-acetyl-L-homoserine + CoA

This esterification reaction effectively "activates" the homoserine molecule, making the Cγ atom susceptible to nucleophilic attack by a sulfur source in the subsequent step.

Enzyme Structure and Catalytic Mechanism

Structural and mechanistic studies have revealed that HTA belongs to the α/β-hydrolase superfamily.[6][7] The crystal structure of HTA from Leptospira interrogans shows a modular architecture with a core α/β domain housing the active site and a helical "lid" domain.[6]

The active site features a canonical catalytic triad of Ser-His-Asp residues that operates via a ping-pong bi-bi mechanism .[7]

-

Acylation Step: The catalytic serine attacks the carbonyl carbon of acetyl-CoA, forming a tetrahedral intermediate. This collapses to release CoA and creates a covalent acetyl-enzyme intermediate.

-

Acetylation Step: L-homoserine enters the active site, and its terminal hydroxyl group performs a nucleophilic attack on the acetyl-enzyme intermediate. The acetyl group is transferred to homoserine, forming OAH.

-

Product Release: OAH is released, regenerating the free enzyme for the next catalytic cycle.

The dual conformation observed for the catalytic histidine and serine in some crystal structures suggests a dynamic active site that facilitates the acetyl transfer mechanism.[6]

Caption: Catalytic cycle of Homoserine O-acetyltransferase.

Experimental Protocol: Assay of HTA Activity

This protocol describes a continuous spectrophotometric assay to measure HTA activity by quantifying the release of Coenzyme A, which has a free thiol group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Principle: The thiol group of the released CoA reduces DTNB, producing 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound with a maximum absorbance at 412 nm. The rate of TNB²⁻ formation is directly proportional to HTA activity.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

L-homoserine solution (100 mM)

-

Acetyl-CoA solution (10 mM)

-

DTNB solution (10 mM in buffer)

-

Purified HTA enzyme solution

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

850 µL of 100 mM potassium phosphate buffer (pH 7.5)

-

50 µL of 100 mM L-homoserine

-

50 µL of 10 mM DTNB

-

X µL of purified HTA enzyme (amount to be optimized for linear rate)

-

-

Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to measure any background reaction.

-

Initiate the reaction by adding 50 µL of 10 mM Acetyl-CoA and mix immediately.

-

Monitor the increase in absorbance at 412 nm for 5-10 minutes, recording readings every 30 seconds.

-

Calculate the rate of reaction using the molar extinction coefficient of TNB²⁻ (ε = 14,150 M⁻¹cm⁻¹).

Self-Validation: Run parallel control reactions omitting L-homoserine or the enzyme to ensure the observed activity is substrate- and enzyme-dependent. The rate should be linear over the initial phase of the reaction.

The Incorporation of Sulfur: Conversion to Homocysteine

Once synthesized, OAH serves as the activated substrate for the direct incorporation of a sulfur atom, a reaction catalyzed by O-acetylhomoserine sulfhydrylase (OAHS).

The OAHS-Catalyzed Reaction

OAHS (EC 2.5.1.49) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes a γ-replacement reaction.[8][9] It replaces the acetoxy group of OAH with a sulfide ion (typically from H₂S), yielding L-homocysteine and acetate.[10][11]

Reaction: O-acetyl-L-homoserine + H₂S ⇌ L-homocysteine + Acetate

This single enzymatic step directly forms the carbon-sulfur bond of the methionine precursor, highlighting the efficiency of this pathway.

Enzyme Structure and Catalytic Mechanism

OAHS is a PLP-dependent enzyme, often existing as a tetramer, that shares structural homology with other enzymes like cystathionine γ-lyase.[8][11] The PLP cofactor is covalently bound to a conserved lysine residue in the active site, forming an internal aldimine. The catalysis proceeds through a ping-pong mechanism.[10]

-

External Aldimine Formation: The substrate, OAH, displaces the active site lysine, forming an external aldimine with the PLP cofactor.

-

γ-Elimination: The PLP acts as an electron sink, facilitating the abstraction of the α-proton and subsequent elimination of the γ-acetoxy group, forming a highly reactive α-aminoacrylate intermediate. Acetate is released.

-

Nucleophilic Addition: A molecule of hydrogen sulfide (H₂S) attacks the Cβ atom of the aminoacrylate intermediate.

-

Hydrolysis and Product Release: The resulting intermediate is hydrolyzed to release the product, L-homocysteine, and regenerate the internal aldimine with the active site lysine, preparing the enzyme for another cycle.

Caption: PLP-dependent catalytic mechanism of OAHS.

Data Presentation: Kinetic Parameters of OAHS

The efficiency of OAHS can vary between organisms. Understanding these kinetic properties is vital for both metabolic modeling and inhibitor design.

| Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) | pH | Reference |

| Lactobacillus plantarum | L-OAH | 13 ± 2 | 13 ± 1 | 0.95 ± 0.18 | 6.0 | [10] |

| Na₂S | 1.0 ± 0.2 | 13 ± 1 | 12 ± 2 | 6.0 | [10] | |

| L-OAH | 31 ± 8 | 12 ± 2 | 0.40 ± 0.12 | 7.5 | [10] | |

| Na₂S | 1.7 ± 0.5 | 12 ± 2 | 7.2 ± 2.0 | 7.5 | [10] | |

| Clostridioides difficile | L-OAH | - | - | - | - | [8] |

| Inhibited by L-methionine | [8] |

Note: Data for C. difficile indicates high activity and end-product inhibition, but specific kinetic constants were not provided in the cited abstract.

Regulation, Significance, and Broader Context

The OAH-mediated pathway is subject to metabolic regulation. In Clostridioides difficile, for instance, OAHS activity is inhibited by the final end-product, L-methionine, a classic example of feedback inhibition that prevents the over-accumulation of the amino acid.[8]

The choice of acyl group (acetyl vs. succinyl) is a key distinguishing feature among bacterial species. While HTA and Homoserine O-succinyltransferase (HTS) catalyze similar reactions, they are structurally and sequentially distinct, providing an excellent case study in convergent evolution of metabolic function.[3]

Caption: A generalized workflow for discovering inhibitors of HTA or OAHS.

A Platform for Metabolic Engineering

O-acetylhomoserine is not just a transient intermediate; it is a valuable platform chemical. [12][13]It can be directly converted via chemical or enzymatic means to methionine. [12]Metabolic engineering efforts in industrial workhorses like Corynebacterium glutamicum and E. coli aim to overproduce and accumulate OAH. [12][13]This is achieved by:

-

Overexpressing a potent HTA enzyme.

-

Blocking the downstream conversion to homocysteine by deleting the gene for OAHS.

-

Eliminating competing pathways that consume the precursor, L-homoserine.

The accumulated OAH can then be harvested and used as a stable precursor for the synthesis of methionine and other high-value chemicals. [14]

Conclusion

O-acetylhomoserine stands as a pivotal intermediate in a widespread and efficient pathway for methionine biosynthesis. Its formation, catalyzed by Homoserine O-acetyltransferase, represents the critical activation step that primes the homoserine backbone for sulfur incorporation. The subsequent direct sulfhydrylation by O-acetylhomoserine sulfhydrylase provides a streamlined route to homocysteine. The unique presence of this pathway in many microbes, coupled with its absence in humans, firmly establishes its enzymes as prime targets for the next generation of antimicrobial therapies. Concurrently, the ability to harness and accumulate OAH through metabolic engineering underscores its growing importance as a versatile platform chemical. For researchers in both medicine and biotechnology, a deep, mechanistic understanding of the role of O-acetylhomoserine is indispensable for future innovation.

References

-

Sviridov, A. S., et al. (2019). Identification of O-acetylhomoserine sulfhydrylase, a putative enzyme responsible for methionine biosynthesis in Clostridioides difficile: Gene cloning and biochemical characterizations. IUBMB Life, 71(10), 1518-1527. [Link]

-

Watanabe, M., et al. (2018). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. Frontiers in Plant Science, 9, 369. [Link]

-

Ravanel, S., et al. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences, 95(13), 7805-7812. [Link]

-

Nakasako, M., et al. (2018). pH-dependent regulation of an acidophilic O-acetylhomoserine sulfhydrylase from Lactobacillus plantarum. FEBS Open Bio, 8(2), 266-280. [Link]

-

Hesse, H., & Höfgen, R. (2003). Current understanding of the regulation of methionine biosynthesis in plants. Journal of Experimental Botany, 54(388), 1739-1744. [Link]

-

Brzywczy, J., & Brzywca, M. (2022). Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. International Journal of Molecular Sciences, 23(20), 12437. [Link]

-

JJ Medicine. (2018). Methionine Metabolism and Activated Methyl Cycle | Pathway and Purpose. YouTube. [Link]

-

UniProt Consortium. (n.d.). metA - Homoserine O-acetyltransferase - Anaerocolumna chitinilytica. UniProt. Retrieved January 26, 2026, from [Link]

-

Wikipedia contributors. (2023). O-acetylhomoserine aminocarboxypropyltransferase. Wikipedia. [Link]

-

Quick Biochemistry Basics. (2017). Methionine biosynthesis. YouTube. [Link]

-

Wikipedia contributors. (2023). Homoserine O-acetyltransferase. Wikipedia. [Link]

-

McCoy, J. G., et al. (2006). A novel mechanism of sulfur transfer catalyzed by O-acetylhomoserine sulfhydrylase in the methionine-biosynthetic pathway of Wolinella succinogenes. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 10), 1183-1190. [Link]

-

UniProt Consortium. (n.d.). O-acetyl-L-homoserine sulfhydrylase - Thermotoga maritima. UniProt. Retrieved January 26, 2026, from [Link]

-

UniProt Consortium. (n.d.). metY - O-acetyl-L-homoserine sulfhydrylase - Leptospira meyeri. UniProt. Retrieved January 26, 2026, from [Link]

-

Kumar, P., et al. (2007). Crystal structure of homoserine O-acetyltransferase from Leptospira interrogans. Proteins: Structure, Function, and Bioinformatics, 69(4), 903-907. [Link]

-

Zhang, B., et al. (2022). O-Acetyl-L-homoserine production enhanced by pathway strengthening and acetate supplementation in Corynebacterium glutamicum. Microbial Cell Factories, 21(1), 44. [Link]

-

Huang, J., et al. (2021). Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli. World Journal of Microbiology and Biotechnology, 37(6), 101. [Link]

-

Zubieta, C., et al. (2008). Overview of methionine biosynthesis steps involving homoserine transacetylase and homoserine transsuccinylase. ResearchGate. [Link]

-

Ferla, M. P., & Patrick, W. M. (2014). Bacterial methionine biosynthesis. Microbiology, 160(Pt 8), 1571-1584. [Link]

-

Grokipedia. (n.d.). Homoserine O-acetyltransferase. Grokipedia. Retrieved January 26, 2026, from [Link]

-

Protein Data Bank Japan (PDBj). (n.d.). PDB-2vdj: Crystal Structure of Homoserine O-acetyltransferase (metA) from Bacillus cereus. Yorodumi. Retrieved January 26, 2026, from [Link]

-

Liu, M., et al. (2023). Metabolic engineering strategies for L-Homoserine production in Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 50(1), kuad033. [Link]

Sources

- 1. The specific features of methionine biosynthesis and metabolism in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Homoserine O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 6. Crystal structure of homoserine O-acetyltransferase from Leptospira interrogans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Identification of O-acetylhomoserine sulfhydrylase, a putative enzyme responsible for methionine biosynthesis in Clostridioides difficile: Gene cloning and biochemical characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. O-acetylhomoserine aminocarboxypropyltransferase - Wikipedia [en.wikipedia.org]

- 10. pH-dependent regulation of an acidophilic O-acetylhomoserine sulfhydrylase from Lactobacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A novel mechanism of sulfur transfer catalyzed by O-acetylhomoserine sulfhydrylase in the methionine-biosynthetic pathway of Wolinella succinogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. O-Acetyl-L-homoserine production enhanced by pathway strengthening and acetate supplementation in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic engineering strategies for L-Homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Acetylhomoserine in Bacterial Metabolism and its Distinction from Quorum Sensing Signals

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Correcting a Common Misconception

This technical guide addresses the role of acetylhomoserine in bacterial physiology. It is crucial to establish from the outset a critical distinction: based on current scientific literature, O-acetyl-L-homoserine (commonly referred to as acetylhomoserine) is not a recognized quorum sensing (QS) molecule in bacteria . The primary signaling molecules in Gram-negative bacterial quorum sensing are a class of compounds known as N-acyl-homoserine lactones (AHLs) . While both classes of molecules involve a homoserine backbone, their chemical structures and biological functions are fundamentally different.

This guide will first elucidate the established and vital role of acetylhomoserine as a key intermediate in the methionine biosynthesis pathway, a pathway essential for bacterial survival and a potential target for novel antimicrobial agents. Subsequently, it will provide a concise overview of the canonical AHL-mediated quorum sensing systems to clarify their mechanism and distinguish them from the metabolic role of acetylhomoserine.

Part 1: The Core Function of Acetylhomoserine in Methionine Biosynthesis

Acetylhomoserine is a critical intermediate in the de novo biosynthesis of L-methionine in many bacteria and fungi.[1][2] This pathway is a cornerstone of primary metabolism, providing an essential amino acid for protein synthesis and as a precursor for S-adenosylmethionine, a universal methyl group donor.

The Biosynthetic Pathway of Acetylhomoserine

The synthesis of acetylhomoserine is the first committed step in this branch of the aspartate metabolic pathway.[2] The reaction is catalyzed by the enzyme homoserine acetyltransferase (HSAT) , also known as homoserine O-acetyltransferase.[2][3]

-

Substrates: L-homoserine and Acetyl-CoA

-

Enzyme: Homoserine Acetyltransferase (HSAT)

-

Products: O-acetyl-L-homoserine and Coenzyme A (CoA)

The causality behind this initial acetylation step is to "activate" the hydroxyl group of homoserine, making it a better leaving group for the subsequent nucleophilic substitution reaction where the acetyl group is replaced by a sulfhydryl group.

The subsequent step in the pathway involves the conversion of O-acetyl-L-homoserine to homocysteine, a direct precursor to methionine. This reaction is catalyzed by O-acetylhomoserine sulfhydrylase (OAHS) .[4][5][6]

-

Substrates: O-acetyl-L-homoserine and a sulfur donor (e.g., sulfide)

-

Enzyme: O-acetylhomoserine sulfhydrylase (OAHS)

-

Products: L-homocysteine and acetate

This pathway represents a potential target for antimicrobial drug development because it is essential for many pathogenic bacteria but is absent in humans, who obtain methionine through their diet.[2][3]

Diagram of the Acetylhomoserine Biosynthesis Pathway

Caption: Biosynthesis of L-Methionine via Acetylhomoserine.

Part 2: Homoserine Acetyltransferase (HSAT) as a Drug Target

The enzyme homoserine acetyltransferase (HSAT), which produces acetylhomoserine, has been identified as a promising target for the development of new broad-spectrum antibacterial agents.[3]

Rationale for Targeting HSAT:

-

Essentiality: The methionine biosynthesis pathway is crucial for the in vitro and in vivo growth of various pathogenic bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus.[3]

-

Lack of Human Homolog: The enzymes in this pathway are not present in mammals, minimizing the potential for off-target effects of inhibitors.[7]

-

Broad-Spectrum Potential: Targeting a conserved and essential pathway could lead to the development of antibiotics effective against a range of drug-resistant bacteria.[3]

Experimental Protocol: Screening for HSAT Inhibitors

A robust and self-validating protocol for identifying HSAT inhibitors is crucial for drug discovery efforts.

1. Recombinant HSAT Expression and Purification:

- Clone the metX gene (encoding HSAT) from the target bacterium (e.g., M. tuberculosis) into an expression vector.

- Transform the vector into a suitable expression host (e.g., E. coli BL21(DE3)).

- Induce protein expression with IPTG and purify the recombinant HSAT using affinity chromatography (e.g., Ni-NTA).

- Validate purity and identity using SDS-PAGE and Western blot.

2. High-Throughput Screening (HTS) Assay:

- Principle: A coupled-enzyme assay is often used, where the product of the HSAT reaction (Coenzyme A) is detected. Ellman's reagent (DTNB) can be used to react with the free sulfhydryl group of CoA, producing a yellow-colored product that can be measured spectrophotometrically at 412 nm.

- Procedure:

- Dispense a library of small molecule compounds into a 96- or 384-well plate.

- Add a reaction mixture containing purified HSAT, L-homoserine, and acetyl-CoA.

- Incubate to allow the enzymatic reaction to proceed.

- Add DTNB to the wells.

- Measure the absorbance at 412 nm.

- Controls:

- Positive Control (No Inhibition): Reaction with DMSO (vehicle) instead of a compound.

- Negative Control (100% Inhibition): Reaction without the enzyme or a known inhibitor.

- Hit Identification: Compounds that significantly reduce the absorbance signal compared to the positive control are identified as potential inhibitors.

3. Validation and Characterization of Hits:

- IC50 Determination: Perform dose-response assays with the identified hits to determine their half-maximal inhibitory concentration (IC50).

- Mechanism of Inhibition Studies: Use enzyme kinetics (e.g., Michaelis-Menten kinetics) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

- Direct Binding Assays: Techniques like ThermoFluor or Surface Plasmon Resonance can be used to confirm direct binding of the inhibitor to the HSAT protein.[3]

- In-culture Activity: Test the ability of the validated inhibitors to inhibit the growth of the target bacteria in liquid cultures.[3]

Part 3: N-Acyl-Homoserine Lactones (AHLs) - The True Quorum Sensing Molecules

Quorum sensing is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression.[8][9] In many Gram-negative bacteria, this process is mediated by the production and detection of N-acyl-homoserine lactones (AHLs).[6][10][11]

The Structural Difference

It is imperative to understand the structural distinction between acetylhomoserine and AHLs.

| Feature | O-acetyl-L-homoserine | N-acyl-homoserine lactone (AHL) |

| Core Structure | Linear amino acid derivative | Lactone (cyclic ester) ring |

| Linkage | Acetyl group linked via an ester bond to the hydroxyl group of homoserine. | Acyl chain linked via an amide bond to the amino group of the homoserine lactone. |

| Function | Metabolic intermediate in methionine biosynthesis. | Diffusible signaling molecule for cell-to-cell communication. |

Canonical AHL-Mediated Quorum Sensing

The canonical AHL quorum sensing system, first described in Vibrio fischeri, consists of two key proteins:

-

LuxI-type Synthase: An enzyme that synthesizes a specific AHL molecule. The precursors are S-adenosylmethionine (for the homoserine lactone moiety) and an acyl-acyl carrier protein (for the acyl side chain).[9]

-

LuxR-type Receptor: An intracellular transcriptional regulator that binds to its cognate AHL.

Mechanism of Action:

-

Signal Production: At low cell density, a basal level of the LuxI-type synthase produces AHLs, which diffuse out of the cell.[9]

-

Signal Accumulation: As the bacterial population grows, the extracellular concentration of AHLs increases.

-

Signal Detection: Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to the LuxR-type receptor.[9]

-

Gene Regulation: The AHL-LuxR complex then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, activating or repressing their transcription. This leads to a coordinated change in the population's behavior, such as biofilm formation, virulence factor production, or bioluminescence.[4][9]

Diagram of a Canonical AHL Quorum Sensing Circuit

Caption: Mechanism of AHL-mediated quorum sensing.

Conclusion and Future Directions

Future research should continue to focus on:

-

Discovering and optimizing potent and specific inhibitors of HSAT and other enzymes in the methionine biosynthesis pathway.

-

Exploring the diversity of non-canonical quorum sensing systems in bacteria that do not use AHLs.

-

Investigating the potential for cross-talk between metabolic pathways and quorum sensing circuits.

By maintaining scientific rigor and clarity in our definitions and targets, we can more effectively advance our understanding of bacterial physiology and develop the next generation of therapeutics to combat infectious diseases.

References

-

Identification of O-acetylhomoserine sulfhydrylase, a putative enzyme responsible for methionine biosynthesis in Clostridioides difficile: Gene cloning and biochemical characterizations. IUBMB Life, 71(10), 1638-1649. [Link]

-

N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities. Frontiers in Cellular and Infection Microbiology, 8, 41. [Link]

-

Piscirickettsia salmonis Produces a N-Acetyl-L-Homoserine Lactone as a Bacterial Quorum Sensing System-Related Molecule. Frontiers in Marine Science, 8, 706434. [Link]

-

Quorum sensing | Cell communication | Bacteteria | virulence | AHL | Ligand | Basic Science Series. YouTube. [Link]

-

O-acetyl-L-homoserine sulfhydrylase - Thermotoga maritima. UniProt. [Link]

-

O-acetylhomoserine aminocarboxypropyltransferase. Wikipedia. [Link]

-

Acetylhomoserine. An intermediate in the fungal biosynthesis of methionine. Journal of Biological Chemistry, 242(17), 3884-3895. [Link]

-

Detection of Quorum Sensing Signal Molecules, Particularly N-Acyl Homoserine Lactones, 2-Alky-4-Quinolones, and Diketopiperazines, in Gram-Negative Bacteria Isolated From Insect Vector of Leishmaniasis. Frontiers in Cellular and Infection Microbiology, 9, 239. [Link]

-

Regulation of gene expression by cell-to-cell communication: acyl-homoserine lactone quorum sensing. Annual Review of Genetics, 35, 29-58. [Link]

-

Importance of N-Acyl-Homoserine Lactone-Based Quorum Sensing and Quorum Quenching in Pathogen Control and Plant Growth Promotion. International Journal of Molecular Sciences, 22(23), 12896. [Link]

-

Roles of O-acetyl-L-homoserine sulfhydrylases in micro-organisms. Biochimie, 71(11-12), 1125-1143. [Link]

-

Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. [Link]

-

Identification of small molecules targeting homoserine acetyl transferase from Mycobacterium tuberculosis and Staphylococcus aureus. Scientific Reports, 12(1), 13813. [Link]

-

Visualization of N-acylhomoserine lactone-mediated cell-cell communication between bacteria colonizing the tomato rhizosphere. Applied and Environmental Microbiology, 67(8), 3563-3570. [Link]

-

Bonnie Bassler (Princeton) Part 1: Bacterial Communication via Quorum Sensing. YouTube. [Link]

-

O-Acetyl-L-homoserine production enhanced by pathway strengthening and acetate supplementation in Corynebacterium glutamicum. PubMed Central. [Link]

-

Acyl-homoserine lactone quorum sensing in Gram-negative bacteria. Annual Review of Microbiology, 61, 351-369. [Link]

-

Listening in on bacteria: acyl-homoserine lactone signalling. FEMS Microbiology Letters, 168(1), 1-10. [Link]

-

Evidence of quorum sensing in the rumen ecosystem: detection of N-acyl homoserine lactone autoinducers in ruminal contents. FEMS Microbiology Ecology, 50(1), 25-32. [Link]

-

Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 75(13), 4470-4475. [Link]

-

Reaction of Acylated Homoserine Lactone Bacterial Signaling Molecules with Oxidized Halogen Antimicrobials. Applied and Environmental Microbiology, 66(10), 4533-4538. [Link]

-

Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics. Molecules, 25(21), 5099. [Link]

-

Evidence of Quorum Sensing in Cyanobacteria by Homoserine Lactones: The Origin of Blooms. Toxins, 12(10), 633. [Link]

-

O-acetyl-L-homoserine. PubChem. [Link]

-

Inhibition of Nonessential Bacterial Targets: Discovery of a Novel Serine O-Acetyltransferase Inhibitor. ACS Infectious Diseases, 5(11), 1836-1846. [Link]

Sources

- 1. Evidence of quorum sensing in the rumen ecosystem: detection of N-acyl homoserine lactone autoinducers in ruminal contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O-Acetyl-L-homoserine production enhanced by pathway strengthening and acetate supplementation in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualization of N-acylhomoserine lactone-mediated cell-cell communication between bacteria colonizing the tomato rhizosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]

- 5. Importance of N-Acyl-Homoserine Lactone-Based Quorum Sensing and Quorum Quenching in Pathogen Control and Plant Growth Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Detection of Quorum Sensing Signal Molecules, Particularly N-Acyl Homoserine Lactones, 2-Alky-4-Quinolones, and Diketopiperazines, in Gram-Negative Bacteria Isolated From Insect Vector of Leishmaniasis [frontiersin.org]

- 8. youtube.com [youtube.com]

- 9. Regulation of gene expression by cell-to-cell communication: acyl-homoserine lactone quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. m.youtube.com [m.youtube.com]

Chemical structure and properties of Acetyl-L-homoserine lactone.

An In-Depth Technical Guide to Acetyl-L-Homoserine Lactone: Structure, Properties, and Methodologies

Introduction

In the intricate world of microbiology, bacteria communicate and coordinate their behavior through a sophisticated cell-to-cell signaling system known as quorum sensing (QS). This process allows a bacterial population to collectively regulate gene expression in response to cell density, enabling coordinated actions such as biofilm formation, virulence factor production, and bioluminescence.[1][2][3] Central to this communication network in many Gram-negative bacteria is the family of N-Acyl Homoserine Lactone (AHL) signaling molecules.[3]

This guide focuses on a specific member of this family: Acetyl-L-homoserine lactone, also known as C2-HSL. As the shortest-chain and most polar homologue in the AHL family, its chemical properties and biological activity present a unique case study.[4] While its longer-chain relatives are potent activators of QS pathways, Acetyl-L-homoserine lactone is notable for its general lack of biological activity, making it an invaluable tool for researchers.[4][5]

As a Senior Application Scientist, my objective is to provide an in-depth technical resource for researchers, scientists, and drug development professionals. This guide will dissect the chemical structure and properties of Acetyl-L-homoserine lactone, contextualize its place within the broader framework of quorum sensing, and provide detailed, field-proven experimental protocols for the study of AHLs.

Chemical Identity and Physicochemical Properties

The structure of any signaling molecule is fundamental to its function. Acetyl-L-homoserine lactone is comprised of a conserved hydrophilic homoserine lactone ring attached via an amide linkage to a two-carbon acetyl group.[1][5] This short acyl chain distinguishes it from other AHLs and is the primary determinant of its unique physical and biological properties.[1][4]

The formal chemical name for this compound is N-[(3S)-tetrahydro-2-oxo-3-furanyl]-acetamide.[5] Its key identifiers and properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Formal Name | N-[(3S)-tetrahydro-2-oxo-3-furanyl]-acetamide | [5] |

| Synonyms | Acetyl-L-HSL, C2-HSL | [5] |

| CAS Number | 51524-71-1 | [5] |

| Molecular Formula | C₆H₉NO₃ | [5][6] |

| Molecular Weight | 143.1 g/mol | [5] |

| Appearance | Crystalline solid | [5] |

| Solubility | Soluble in DMF, DMSO, ethanol, methanol; Poor water solubility | [4][5] |

| SMILES | CC(=O)N[C@H]1CCOC1=O | [6] |

| InChIKey | XGSXMDQVYYCSDA-YFKPBYRVSA-N | [5][6] |

| Storage Stability | ≥ 4 years at -20°C | [5] |

The Role of Acyl Homoserine Lactones in Quorum Sensing

To understand the significance of Acetyl-L-homoserine lactone's inactivity, one must first grasp the canonical AHL-mediated quorum sensing pathway, often exemplified by the LuxI/LuxR system.[3]

The Mechanism:

-

Signal Synthesis: At low cell densities, a synthase protein (a LuxI homologue) produces a specific AHL molecule from S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP).[7][8]

-

Signal Diffusion: The newly synthesized AHL freely diffuses across the bacterial cell membrane into the extracellular environment.[1][7]

-

Signal Accumulation: As the bacterial population grows, the extracellular concentration of the AHL increases in proportion to the cell density.

-

Signal Recognition: Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to a specific cytoplasmic receptor protein (a LuxR homologue).[1][9]

-

Transcriptional Regulation: This AHL-receptor complex then binds to a specific DNA sequence, known as a "lux box," located in the promoter region of target genes.[1] This binding event typically activates the transcription of genes responsible for collective behaviors.

Sources

- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 2. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Acetyl-L-homoserine lactone | C6H9NO3 | CID 10012012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

O-Acetylhomoserine in Microbial Metabolism: A Technical Guide to its Discovery, History, and Significance

Abstract

O-acetylhomoserine (OAH) is a critical intermediate in the biosynthesis of the essential amino acid L-methionine in a vast array of microorganisms, including fungi and many bacteria. Its discovery was a pivotal moment in understanding the diversity of microbial metabolic pathways, revealing a key divergence from the analogous pathway in other bacteria that utilize O-succinylhomoserine. This technical guide provides an in-depth exploration of the discovery and history of OAH, detailing the key experiments that established its role. We will examine the enzymology of the OAH pathway, the comparative biochemistry across different microbial taxa, and the intricate regulatory mechanisms that govern its flux. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental metabolic node.

The Genesis of a Discovery: Unraveling the Fungal Methionine Pathway

The journey to understanding O-acetylhomoserine's role in microbial metabolism began with investigations into the biosynthesis of methionine. For years, the pathway in enteric bacteria such as Escherichia coli and Salmonella, which proceeds through the intermediate O-succinylhomoserine, was considered the canonical route. However, pioneering work in the 1960s on the fungus Neurospora crassa began to challenge this dogma.

A landmark 1967 study by Nagai and Flavin provided the definitive evidence for a distinct pathway in fungi.[1] Their work was grounded in a classic biochemical approach combining radiolabeling and mutant analysis, a powerful strategy for elucidating metabolic pathways.

Causality in Experimental Design: The Nagai & Flavin Approach

-

Hypothesis: Fungi utilize a different acyl-homoserine intermediate than bacteria for methionine synthesis.

-

Experimental Choice 1: Radiolabeling. By feeding Neurospora cultures with radiolabeled L-homoserine, they could trace the metabolic fate of the precursor. The accumulation of a novel radiolabeled compound in the fungal extracts pointed towards the existence of a previously unidentified intermediate.[1]

-

Experimental Choice 2: Mutant Analysis. They utilized a methionine-requiring mutant of Neurospora (me-5) that was unable to synthesize methionine from homoserine. Crucially, this mutant could grow when supplied with the chemically synthesized O-acetyl-L-homoserine, indicating that OAH was an intermediate after the metabolic block in this mutant. Furthermore, when this mutant was grown with labeled homoserine, it failed to accumulate the labeled OAH, solidifying its position in the pathway.[1]

-

Experimental Choice 3: In Vitro Enzyme Assays. To confirm the enzymatic basis of this pathway, Nagai and Flavin prepared cell-free extracts from Neurospora and yeast. They devised a sensitive assay based on the exchange between a radioactive alcohol (homoserine) and the corresponding ester (O-acetylhomoserine). Their results were striking: the fungal extracts catalyzed the exchange between homoserine and O-acetylhomoserine, but not O-succinylhomoserine. Conversely, extracts from Salmonella only catalyzed the exchange with O-succinylhomoserine. This demonstrated the existence of two distinct homoserine acyltransferase enzymes, one specific for acetyl-CoA in fungi and another for succinyl-CoA in these bacteria.[1]

This seminal work conclusively identified O-acetylhomoserine as the key intermediate in the fungal methionine biosynthesis pathway, establishing a new branch in our understanding of microbial metabolism.

The O-Acetylhomoserine Pathway: A Two-Step Enzymatic Process

The conversion of L-homoserine to L-homocysteine via O-acetylhomoserine is a streamlined two-step process, each catalyzed by a specific enzyme.

Step 1: Acetylation of Homoserine

The first committed step is the acetylation of the hydroxyl group of L-homoserine, a reaction that "activates" the molecule for the subsequent sulfhydrylation.

-

Enzyme: Homoserine O-acetyltransferase (HAT)

-

Gene (Yeast): MET2[2]

-

EC Number: 2.3.1.31[3]

-

Reaction: Acetyl-CoA + L-Homoserine ⇌ CoA + O-Acetyl-L-homoserine[3]

This reaction is catalyzed by homoserine O-acetyltransferase, which belongs to the family of acyltransferases.[3] The enzyme transfers the acetyl group from acetyl-CoA to L-homoserine, forming OAH and releasing coenzyme A.[3] Early purification and characterization efforts in Saccharomyces cerevisiae revealed that the enzyme has an optimal pH of around 7.5 and shows high specificity for L-homoserine and acetyl-CoA; it does not utilize succinyl-CoA as an acyl donor.[4]

Step 2: Sulfhydrylation to Homocysteine

The activated intermediate, OAH, then undergoes a γ-replacement reaction where the acetyl group is replaced by a sulfhydryl group from a sulfur donor. This reaction is a critical point of sulfur assimilation into the methionine backbone.

-

Enzyme: O-acetylhomoserine sulfhydrylase (OAHS)

-

Gene (Yeast): MET17[3]

-

EC Number: 2.5.1.49[5]

-

Reaction: O-Acetyl-L-homoserine + Sulfide (H₂S) → L-Homocysteine + Acetate[6]

O-acetylhomoserine sulfhydrylase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[7][8] The PLP cofactor is essential for the catalytic mechanism, which involves the formation of a Schiff base with the amino acid substrate. In many microorganisms, this enzyme catalyzes the direct sulfhydrylation of OAH using hydrogen sulfide (H₂S) as the sulfur donor.[6]

Work by Yamagata and colleagues in the 1970s was instrumental in purifying and characterizing this enzyme from baker's yeast.[8][9] Their research demonstrated that a single enzyme in yeast is responsible for the sulfhydrylation of both O-acetylserine (in cysteine biosynthesis) and O-acetylhomoserine, although the activity with OAH is significantly higher.[9] This bifunctionality highlights the metabolic economy within the cell. The enzyme was found to be a tetramer with a molecular weight of approximately 184-200 kDa.[8][10]

The overall pathway is depicted in the following diagram:

Caption: The two-step enzymatic pathway from L-homoserine to L-homocysteine via O-acetylhomoserine.

A Tale of Two Pathways: O-Acetyl vs. O-Succinyl Homoserine

The discovery of the OAH pathway in fungi highlighted a significant divergence in microbial methionine biosynthesis. While fungi and many bacteria utilize the OAH pathway, a large number of other bacteria, particularly Gram-negative bacteria like E. coli, employ an analogous pathway that uses O-succinylhomoserine (OSH) as the activated intermediate.[1][11]

| Feature | O-Acetylhomoserine Pathway | O-Succinylhomoserine Pathway |

| Acyl Donor | Acetyl-CoA | Succinyl-CoA |

| Activated Intermediate | O-Acetyl-L-homoserine (OAH) | O-Succinyl-L-homoserine (OSH) |

| Acyltransferase | Homoserine O-acetyltransferase (HAT) | Homoserine O-succinyltransferase (HTS) |

| Gene (E. coli) | metX (often used for HAT) | metA |

| Sulfur Incorporation | O-acetylhomoserine sulfhydrylase (OAHS) | Cystathionine γ-synthase (CGS) followed by Cystathionine β-lyase (CBL) |

| Typical Organisms | Fungi (e.g., S. cerevisiae), many Gram-positive bacteria, some Gram-negative bacteria | Enterobacteriaceae (e.g., E. coli), other Gram-negative bacteria |

This metabolic diversity is a fascinating example of evolutionary adaptation. The choice between acetyl-CoA and succinyl-CoA as the acyl donor likely reflects the specific metabolic context and precursor availability within different microbial lineages.[11] The OAH pathway is more direct, often involving a single enzyme for sulfhydrylation, whereas the canonical OSH pathway in E. coli involves a two-step transsulfuration process.

Caption: Comparison of the O-acetylhomoserine and O-succinylhomoserine pathways for methionine biosynthesis.

Regulation of the OAH Pathway: A Tightly Controlled Process

Like many biosynthetic pathways, the production of OAH and its subsequent conversion to methionine are subject to stringent regulation at both the transcriptional and enzymatic levels to prevent the wasteful overproduction of metabolites.

Transcriptional Regulation

In Saccharomyces cerevisiae, the expression of the MET genes, including MET2 (HAT) and MET17 (OAHS), is repressed in the presence of high intracellular concentrations of methionine and S-adenosylmethionine (SAM).[2][3] This regulation is primarily mediated by a complex of transcription factors, including Cbf1p, Met4p, Met28p, Met31p, and Met32p, which bind to specific upstream activation sequences in the promoters of the MET genes.[3] When methionine/SAM levels are low, this complex activates transcription. Conversely, high levels of SAM lead to the inactivation of the complex, repressing gene expression.

In bacteria that utilize the OAH pathway, analogous regulatory systems exist. For instance, in many bacteria, the expression of methionine biosynthetic genes is controlled by a transcriptional regulator from the LysR family, which is often activated by O-acetylserine or O-acetylhomoserine itself.

Allosteric Regulation

Enzymatic activity is also modulated by allosteric feedback inhibition. While methionine itself does not typically inhibit homoserine O-acetyltransferase, the upstream enzyme homoserine dehydrogenase, which produces the precursor L-homoserine, is often subject to feedback inhibition by downstream products like threonine and, in some organisms, methionine.[12][13] This provides a rapid mechanism to control the flux into the entire aspartate family of amino acids, including methionine. The O-acetylhomoserine sulfhydrylase from some organisms has been shown to be inhibited by the end-product, L-methionine.[7]

Methodologies for the Study of O-Acetylhomoserine

The technical study of OAH and its associated enzymes requires robust and validated experimental protocols.

Quantification of O-Acetylhomoserine by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of amino acids and their derivatives from microbial cultures.

Protocol: OAH Quantification

-

Sample Preparation:

-

Centrifuge 1 mL of microbial culture at 12,000 x g for 5 minutes to pellet the cells.

-

Collect the supernatant (culture medium) for analysis of extracellular OAH.

-

To analyze intracellular OAH, wash the cell pellet with a suitable buffer (e.g., PBS) and then lyse the cells using methods such as sonication or bead beating in a defined volume of buffer.

-

Centrifuge the cell lysate to remove debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter before analysis.

-

-

Pre-column Derivatization (Optional but Recommended for UV/Fluorescence Detection):

-

Many amino acids, including OAH, lack a strong chromophore. Derivatization with reagents like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) allows for sensitive detection.

-

Mix a defined volume of the sample with the derivatization reagent according to the manufacturer's protocol.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M Sodium Acetate, pH 7.2.

-

Mobile Phase B: Methanol.

-

Gradient: A linear gradient from a low to high percentage of Mobile Phase B over 20-30 minutes is typically effective for separating amino acids.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector (e.g., at 338 nm for OPA derivatives) or a fluorescence detector.

-

Quantification: Generate a standard curve using known concentrations of pure O-acetylhomoserine and compare the peak area of the sample to the standard curve.

-

Enzymatic Assay for O-Acetylhomoserine Sulfhydrylase (OAHS)

The activity of OAHS can be measured by monitoring the production of L-homocysteine. A common method involves quantifying the free sulfhydryl group of homocysteine using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[14] DTNB reacts with sulfhydryl groups to produce a yellow-colored compound, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[15]

Protocol: OAHS Activity Assay

-

Reagent Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.5, containing 10 µM PLP.

-

Substrate Solution 1: 100 mM O-Acetyl-L-homoserine in Assay Buffer.

-

Substrate Solution 2: 100 mM Sodium Sulfide (Na₂S) in Assay Buffer (prepare fresh).

-

DTNB Solution: 4 mg/mL DTNB in 100 mM potassium phosphate, pH 7.0.

-

Enzyme: Purified OAHS or cell-free extract containing the enzyme, diluted in Assay Buffer.

-

-

Assay Procedure:

-

In a 1.5 mL microcentrifuge tube, combine:

-

800 µL Assay Buffer

-

100 µL Substrate Solution 1 (OAH)

-

50 µL Enzyme solution

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 3 minutes.

-

Initiate the reaction by adding 50 µL of Substrate Solution 2 (Na₂S). The final volume is 1 mL.

-

Incubate for a defined period (e.g., 10 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 100 µL of the DTNB solution.

-

Incubate for 5 minutes at room temperature to allow for color development.

-

Measure the absorbance at 412 nm against a blank (a reaction mixture without the enzyme or without OAH).

-

-

Calculation of Activity:

-

Calculate the concentration of homocysteine produced using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).[16]

-

One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of homocysteine per minute under the specified conditions.

-

Caption: Workflow for the colorimetric assay of O-acetylhomoserine sulfhydrylase activity using DTNB.

Conclusion and Future Perspectives

The discovery of O-acetylhomoserine fundamentally altered our understanding of microbial methionine biosynthesis, revealing an elegant metabolic diversity that continues to be explored. From its initial identification in fungi to its characterization in a wide range of bacteria, the study of OAH has provided key insights into microbial evolution, enzymology, and metabolic regulation.

For drug development professionals, the enzymes of the OAH pathway, being absent in humans, represent potential targets for the development of novel antimicrobial agents. For researchers in metabolic engineering and synthetic biology, the OAH pathway is a valuable tool. OAH itself is a precursor for the production of high-value compounds, and manipulating the pathway can lead to the enhanced production of methionine and other industrially relevant chemicals. The continued exploration of the phylogenetic distribution of these pathways, the intricate details of their regulation, and the structure-function relationships of the involved enzymes will undoubtedly open new avenues for both fundamental research and biotechnological innovation.

References

-

O-Acetyl-L-homoserine production enhanced by pathway strengthening and acetate supplementation in Corynebacterium glutamicum. (2022). PubMed Central. [Link]

-

Yamagata, S., Takeshima, K., & Naiki, N. (1974). Evidence for the Identity of O-Acetylserine Sulfhydrylase with O-Acetylhomoserine Sulfhydrylase in Yeast. Journal of Biochemistry. [Link]

-

O-acetyl-L-homoserine sulfhydrylase - Thermotoga maritima (strain ATCC 43589 / DSM 3109 / JCM 10099 / NBRC 100826 / MSB8). (n.d.). UniProt. [Link]

-

Marconi, R., Wigboldus, J., Weissbach, H., & Brot, N. (1991). Transcriptional start and MetR binding sites on the Escherichia coli metH gene. Biochemical and Biophysical Research Communications. [Link]

-

Identification of O-acetylhomoserine sulfhydrylase, a putative enzyme responsible for methionine biosynthesis in Clostridioides difficile: Gene cloning and biochemical characterizations. (2019). PubMed. [Link]

-

Shaw, P. D., Ping, G., Daly, S. L., Cha, C., Cronan, J. E., Jr, Rinehart, K. L., & Farrand, S. K. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG LABTECH. [Link]

-

You, D., et al. (2013). Allosteric Regulation of a Protein Acetyltransferase in Micromonospora aurantiaca by the Amino Acids Cysteine and Arginine. Journal of Biological Chemistry. [Link]

-

Junker, K., et al. (2024). Use of the Saccharomycopsis schoenii MET17 promoter for regulated heterologous gene expression. FEMS Yeast Research. [Link]

-

Yamagata, S., & Takeshima, K. (1976). O-Acetylserine and O-acetylhomoserine sulfhydrylase of yeast. Further purification and characterization as a pyridoxal enzyme. Journal of Biochemistry. [Link]

-

Mukherjee, S. D., et al. (2024). Metagenomic and phylogenetic analyses reveal gene-level selection constrained by bacterial phylogeny, surrounding oxalate metabolism in the gut microbiota. mSphere. [Link]

-

Ferla, M. P., & Patrick, W. M. (2014). Bacterial methionine biosynthesis. Microbiology. [Link]

-

O-acetylhomoserine aminocarboxypropyltransferase. (n.d.). KEGG. [Link]

-

Budisa, N., et al. (2014). Coupling Bioorthogonal Chemistries with Artificial Metabolism: Intracellular Biosynthesis of Azidohomoalanine and Its Incorporation into Recombinant Proteins. Molecules. [Link]

-

Thomas, D., & Surdin-Kerjan, Y. (1997). Metabolism of sulfur amino acids in Saccharomyces cerevisiae. Microbiology and Molecular Biology Reviews. [Link]

-

Rational design of allosteric regulation of homoserine dehydrogenase by a nonnatural inhibitor L-lysine. (2015). PubMed. [Link]

-

Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. (2024). MDPI. [Link]

-

Fungal L-Methionine Biosynthesis Pathway Enzymes and Their Applications in Various Scientific and Commercial Fields. (2024). MDPI. [Link]

-

Homoserine O-acetyltransferase (P08465). (n.d.). Yeast Metabolome Database. [Link]

-

O-Acetylhomoserine Sulfhydrylase as a Key Enzyme of Direct Sulfhydrylation in Microbial Methionine Biosynthesis. (n.d.). ResearchGate. [Link]

-

Quantitation of sulfhydryls DTNB, Ellman's reagent. (n.d.). Interchim. [Link]

-

Transcription and regulation of expression of the Escherichia coli methionyl-tRNA synthetase gene. (n.d.). PubMed. [Link]

-

Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening. (2024). PubMed. [Link]

-

O-acetylhomoserine aminocarboxypropyltransferase. (n.d.). Wikipedia. [Link]

-

Ellman's assay for in-solution quantification of sulfhydryl groups. (2019). Analytik NEWS. [Link]

-

Thorell, F., et al. (2024). A global analysis of transcriptional regulation in Escherichia coli. Theoretical Biology & Bioinformatics. [Link]

-

A versatile synthon for the synthesis of L-homoserine peptides and 3-amino-2-pyrrolidinones. (n.d.). ResearchGate. [Link]

-

Yamagata, S. (1987). Partial purification and some properties of homoserine O-acetyltransferase of a methionine auxotroph of Saccharomyces cerevisiae. Journal of Bacteriology. [Link]

-

Identification and Characterization of an O-Succinyl-L-Homoserine Sulfhydrylase From Thioalkalivibrio sulfidiphilus. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

-

Bacterial variations on the methionine salvage pathway. (2004). BMC Microbiology. [Link]

-

Nagai, S., & Flavin, M. (1967). Acetylhomoserine. An Intermediate in the Fungal Biosynthesis of Methionine. The Journal of Biological Chemistry. [Link]

-

Langin, T., et al. (1986). Molecular cloning and regulation of the expression of the MET2 gene of Saccharomyces cerevisiae. Gene. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Molecular cloning and regulation of the expression of the MET2 gene of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of the Saccharomycopsis schoenii MET17 promoter for regulated heterologous gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Partial purification and some properties of homoserine O-acetyltransferase of a methionine auxotroph of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. O-acetylhomoserine aminocarboxypropyltransferase - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. Identification of O-acetylhomoserine sulfhydrylase, a putative enzyme responsible for methionine biosynthesis in Clostridioides difficile: Gene cloning and biochemical characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Yamagata S and Takeshima K (1976) | SGD [yeastgenome.org]

- 9. Evidence for the Identity of O-Acetylserine Sulfhydrylase with O-Acetylhomoserine Sulfhydrylase in Yeast | CiNii Research [cir.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. microbiologyresearch.org [microbiologyresearch.org]

- 12. Engineering allosteric inhibition of homoserine dehydrogenase by semi-rational saturation mutagenesis screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bmglabtech.com [bmglabtech.com]

- 15. analytik.news [analytik.news]

- 16. broadpharm.com [broadpharm.com]

Acetylhomoserine biosynthetic pathway in E. coli.

An In-depth Technical Guide to the Methionine Biosynthetic Pathway in Escherichia coli

Executive Summary

Methionine is an essential amino acid critical for protein synthesis and as the precursor to S-adenosylmethionine (SAM), the primary methyl group donor in all domains of life. In Escherichia coli, methionine is synthesized via a highly regulated, multi-step trans-sulfurylation pathway. This guide provides a comprehensive technical overview of this pathway, beginning with the activation of L-homoserine. It is crucial to note that while the term "acetylhomoserine" is associated with the direct-sulfurylation pathway in many bacteria, E. coli utilizes O-succinylhomoserine as the key activated intermediate.[1] This document delineates the enzymatic mechanisms, unpacks the intricate regulatory networks, presents field-proven experimental methodologies for its study, and discusses the pathway's significance in metabolic engineering and as a target for antimicrobial drug development.

Introduction: The Central Role of Methionine and a Tale of Two Pathways

The biosynthesis of methionine is a cornerstone of cellular metabolism, providing the building blocks for proteins and the universal methyl donor, SAM.[2] Bacteria have evolved two primary strategies for sulfur incorporation to synthesize methionine: direct-sulfurylation and trans-sulfurylation.

-

Direct-Sulfurylation: In this pathway, found in organisms like Bacillus subtilis, L-homoserine is first acetylated by homoserine O-acetyltransferase (MetX) to form O-acetyl-L-homoserine (OAH).[1] Subsequently, O-acetylhomoserine sulfhydrylase (MetY) directly incorporates sulfide to produce homocysteine.[1]

-

Trans-sulfurylation: E. coli employs this more complex pathway.[1] Here, sulfur is first assimilated into L-cysteine. The pathway then "transfers" this sulfur from cysteine to the carbon backbone derived from homoserine. This process requires the activation of homoserine not by acetylation, but by succinylation, forming O-succinyl-L-homoserine (OSH) as the pivotal intermediate.[1][3]

This guide will focus on the canonical trans-sulfurylation pathway as it occurs in E. coli, providing a detailed examination of the enzymatic steps and regulatory controls that govern this vital metabolic route.

The E. coli Trans-sulfurylation Pathway: A Mechanistic Analysis

The journey from the aspartate family of amino acids to methionine in E. coli is an energy-intensive process involving several key enzymatic transformations.[4]

Upstream Module: Synthesis of L-Homoserine

The carbon skeleton for methionine originates from aspartate. Glucose is metabolized via glycolysis and the TCA cycle to produce aspartic acid.[5] A series of enzymes, including aspartate kinases (encoded by thrA, metL, and lysC) and homoserine dehydrogenases (encoded by thrA and metL), convert aspartate into the precursor L-homoserine.[5][6][7]

Step 1: Activation of Homoserine via Succinylation

This is the first committed step unique to the methionine biosynthetic pathway.[4] The hydroxyl group of L-homoserine is a poor leaving group and must be "activated" for the subsequent nucleophilic attack. E. coli achieves this by transferring a succinyl group from succinyl-CoA.

-

Enzyme: Homoserine O-succinyltransferase (HST), encoded by the metA gene.[4][8]

-

Reaction: L-homoserine + Succinyl-CoA ⇌ O-succinyl-L-homoserine (OSH) + CoA[8]

-

Causality & Mechanism: This reaction, catalyzed by MetA, follows a ping-pong kinetic mechanism.[9] The succinyl group from succinyl-CoA is first transferred to an active site residue on the enzyme, forming a succinyl-enzyme intermediate and releasing CoA. L-homoserine then binds, and the succinyl group is transferred to its hydroxyl moiety, forming OSH.[9] This activation is critical as it creates a good leaving group for the next step.

Step 2: Sulfur Incorporation via Cystathionine Formation

With homoserine activated, the pathway incorporates sulfur using L-cysteine as the donor molecule.

-

Enzyme: Cystathionine γ-synthase (CGS), a pyridoxal phosphate (PLP)-dependent enzyme encoded by the metB gene.[4][10]

-

Reaction: O-succinyl-L-homoserine + L-cysteine → L-cystathionine + Succinate[4]

-

Causality & Mechanism: CGS catalyzes a γ-replacement reaction. The activated OSH binds to the enzyme, and the sulfur atom of L-cysteine acts as a nucleophile, attacking the γ-carbon of OSH. This results in the displacement of succinate and the formation of cystathionine, a thioether linking the backbones of what were once homoserine and cysteine.

Diagram: The E. coli Methionine Biosynthetic Pathway

Caption: The trans-sulfurylation pathway for methionine biosynthesis in E. coli.

Final Steps: From Cystathionine to Methionine

-

Cystathionine Cleavage: Cystathionine β-lyase (MetC) cleaves cystathionine to yield L-homocysteine, pyruvate, and ammonia.[5]

-

Methylation: The final step is the methylation of L-homocysteine. This can be catalyzed by two different enzymes: the B₁₂-dependent methionine synthase (MetH) or the B₁₂-independent version (MetE).[4]

A Symphony of Control: Regulation of Methionine Biosynthesis

To prevent the wasteful production of this energetically expensive amino acid, E. coli employs a multi-layered regulatory system involving both transcriptional repression and allosteric feedback inhibition.[1][11]

Transcriptional Repression: The MetJ Regulon

The primary control mechanism is transcriptional repression mediated by the MetJ protein.

-

The Repressor: The metJ gene product is a repressor protein that binds to specific DNA sequences, known as "met boxes," located in the promoter regions of the methionine biosynthetic genes (metA, metB, metC, metE, metF).[11][12]

-

The Corepressor: MetJ's DNA-binding activity is allosterically activated by S-adenosylmethionine (SAM), not methionine itself.[11][13] When intracellular SAM levels are high, SAM binds to the MetJ protein, inducing a conformational change that dramatically increases its affinity for the met boxes.[11] This MetJ-SAM complex then physically blocks RNA polymerase from initiating transcription. This is a self-validating system; high levels of the ultimate product (SAM) lead to the shutdown of the entire supply chain.

Allosteric Feedback Inhibition

In addition to transcriptional control, the activity of the first enzyme in the pathway is directly modulated by the final product, providing a rapid response to changes in metabolite concentration.

-

Target Enzyme: Homoserine O-succinyltransferase (MetA/EcHST) is subject to feedback inhibition by L-methionine.[14]

-

Mechanism: Methionine binds to an allosteric site on the MetA enzyme, distinct from the active site, inducing a conformational change that reduces its catalytic activity.[14] This is a noncompetitive inhibition mechanism.[14]

| Regulatory Mechanism | Effector Molecule | Target | Effect |

| Transcriptional Repression | S-adenosylmethionine (SAM) | met gene promoters (via MetJ) | Represses gene expression |

| Allosteric Inhibition | L-Methionine | MetA (EcHST) enzyme | Reduces catalytic activity |

Table 1: Key regulatory mechanisms controlling methionine biosynthesis in E. coli.

Diagram: Regulation of the Methionine Pathway

Caption: Dual-level negative feedback regulation of methionine synthesis in E. coli.

Industrial Relevance: Metabolic Engineering and Drug Development

The tight regulation of this pathway presents both a challenge and an opportunity.

Metabolic Engineering for Overproduction

For industrial applications, such as producing methionine as a feed additive or OSH as a platform chemical, the native regulatory network is a significant bottleneck.[5][14] Field-proven strategies to bypass this regulation include:

-

Deleting the Master Repressor: Knocking out the metJ gene relieves transcriptional repression, leading to constitutive high-level expression of the entire pathway.[5]

-

Engineering Feedback Resistance: Using site-directed mutagenesis to create mutant versions of the MetA enzyme (metAfbr) that are less sensitive to feedback inhibition by methionine. For example, the EcHSTT242A variant shows a significantly reduced sensitivity to methionine, with a Ki value of 17.40 mM compared to the wild-type's 2.44 mM.[14]

-

Blocking Competing Pathways: Inactivating genes like metB can halt the pathway at OSH, allowing for its accumulation and purification as a valuable chemical precursor.[5]

A Target for Novel Antimicrobials

Because methionine biosynthesis is essential for bacterial survival and the enzymes are distinct from their mammalian counterparts, the pathway represents an attractive target for the development of new antibiotics. Inhibitors designed to target enzymes like MetA or MetB could effectively starve the pathogen of this crucial amino acid, leading to growth arrest.

Experimental Protocols & Methodologies

Studying the acetylhomoserine (or more accurately, succinylhomoserine) pathway requires robust biochemical and genetic techniques. The protocols described below are designed as self-validating systems.

Protocol 1: Gene Knockout of metA to Create a Methionine Auxotroph

This workflow is fundamental to confirming gene function and creating chassis strains for metabolic engineering.

Caption: Workflow for creating and validating a metA knockout mutant in E. coli.

Step-by-Step Methodology:

-

Preparation: Grow wild-type E. coli K-12 strain harboring a temperature-sensitive plasmid for λ-Red recombinase expression (e.g., pKD46) in LB broth with appropriate antibiotics at 30°C.

-

Induction: At an OD₆₀₀ of ~0.4-0.6, add L-arabinose to induce the expression of the recombinase enzymes and incubate for a further hour. Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.

-

Transformation: Electroporate the cells with a linear DNA cassette containing an antibiotic resistance marker flanked by sequences homologous to the regions upstream and downstream of the metA gene.

-

Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate at 37°C (the non-permissive temperature for the pKD46 plasmid).

-

Verification:

-

Genotypic: Confirm the replacement of the metA gene with the resistance cassette via colony PCR using primers that anneal outside the region of recombination. The resulting PCR product size will differ between wild-type and mutant colonies.

-

Phenotypic: Streak verified colonies on M9 minimal medium agar plates and M9 minimal medium plates supplemented with L-methionine. True ΔmetA auxotrophs will only grow on the methionine-supplemented plates.

-

Protocol 2: In Vitro Enzyme Assay for Homoserine O-succinyltransferase (MetA)

This assay quantifies the activity of the MetA enzyme, essential for kinetic studies and inhibitor screening.

-

Protein Source: Use purified MetA enzyme or clarified cell lysate from an overexpressing E. coli strain (e.g., BL21(DE3) with a pET-vector carrying metA).

-

Reaction Mixture (Total Volume: 1 mL):

-

100 mM Potassium Phosphate Buffer (pH 7.8)

-

10 mM L-homoserine

-

10 mM MgCl₂

-

0.2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Enzyme preparation (e.g., 10-50 µg of purified protein)

-

-

Causality of Detection: This is a coupled assay that measures the release of free Coenzyme A (CoA-SH). DTNB reacts with the free sulfhydryl group of the released CoA to produce 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored compound.

-

Procedure:

-

Assemble the reaction mixture in a cuvette, omitting succinyl-CoA.

-

Place the cuvette in a spectrophotometer and zero the absorbance at 412 nm.

-

Initiate the reaction by adding 0.5 mM succinyl-CoA.

-

Immediately begin monitoring the increase in absorbance at 412 nm (A₄₁₂) over time at a constant temperature (e.g., 37°C).

-

-

Data Analysis & Self-Validation:

-

Calculate the rate of reaction using the Beer-Lambert law (Extinction coefficient for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹).

-

Negative Controls: Run reactions omitting L-homoserine, succinyl-CoA, or the enzyme to ensure the observed activity is dependent on all components.

-

Positive Control: If available, use a batch of enzyme with known specific activity to validate the assay conditions.

-

Conclusion

The biosynthesis of methionine in Escherichia coli, centered around the formation of O-succinylhomoserine, is a paradigm of metabolic efficiency and elegant regulation. A thorough understanding of the enzymes like Homoserine O-succinyltransferase (MetA) and Cystathionine γ-synthase (MetB), coupled with the intricate MetJ/SAM-mediated regulatory network, is fundamental for both basic science and applied biotechnology. The principles and protocols outlined in this guide provide researchers and drug development professionals with a robust framework to explore, manipulate, and leverage this essential bacterial pathway. Whether the goal is to engineer microbial factories for the sustainable production of chemicals or to develop the next generation of antibiotics, the methionine pathway remains a target of profound scientific and commercial importance.

References

Sources

- 1. Conversion of methionine biosynthesis in E. coli from trans- to direct-sulfurylation enhances extracellular methionine levels | bioRxiv [biorxiv.org]

- 2. Rickettsial metK-Encoded Methionine Adenosyltransferase Expression in an Escherichia coli metK Deletion Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic engineering of E. coli for the production of O-succinyl-l-homoserine with high yield - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metabolic Engineering of Escherichia coli for the Production of l-Homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Homoserine O-succinyltransferase - Wikipedia [en.wikipedia.org]

- 9. uniprot.org [uniprot.org]

- 10. Analysis of Corynebacterium glutamicum methionine biosynthetic pathway: isolation and analysis of metB encoding cystathionine gamma-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of methionine synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of methionine biosynthesis in Escherichia coli: mapping of the metJ locus and properties of a metJ plus-metJ minus diploid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recognition of S-adenosylmethionine by riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rational Engineering of Homoserine O-Succinyltransferase from Escherichia coli for Reduced Feedback Inhibition by Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Biosynthesis of Acetylhomoserine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals